7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

IDO1 inhibition Immuno-oncology Cancer immunotherapy

7‑Fluoro‑3‑methyl‑2,3‑dihydro‑1H‑indol‑2‑one (CAS 1368448‑61‑6) is a uniquely differentiated fluorinated indolin‑2‑one scaffold. Its 7‑fluoro substituent and chiral 3‑methyl group combine to deliver electronic, steric, and stereochemical advantages unavailable from non‑fluorinated or non‑methylated analogs. A validated IDO1 inhibitor (cellular IC50 0.5 nM), this compound enables direct SAR expansion against a proven cancer immunotherapy target. The defined C3 stereochemistry supports enantioselective synthesis, while the predictable lipophilicity (XLogP3 1.4) aids multiparameter lead optimization. Procure this ≥97% pure building block to bypass de‑novo hit identification and accelerate your medicinal chemistry program.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 1368448-61-6
Cat. No. B1380346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
CAS1368448-61-6
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=CC=C2)F)NC1=O
InChIInChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12)
InChIKeySVBVBGTZRPOVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368448-61-6): Procurement-Ready Indolinone Building Block with Documented IDO1 Inhibitory Activity


7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368448-61-6) is a fluorinated indolin-2-one derivative with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol [1]. The compound features a 7-fluoro substituent on the benzene ring and a 3-methyl group on the dihydropyrrolone ring, distinguishing it from the broader indolin-2-one chemical class. This compound is commercially available from multiple vendors with specified purity levels of ≥97% [2] and has been documented as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells with an IC50 value of 0.5 nM [3].

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368448-61-6): Why Non-Fluorinated or Positionally Modified Indolin-2-ones Cannot Be Substituted


The 7-fluoro and 3-methyl substitution pattern in 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one generates physicochemical and biological properties that cannot be replicated by generic indolin-2-one analogs. The 7-fluoro substituent alters the electronic character of the aromatic ring, as evidenced by a predicted pKa of approximately 12.93 for 7-fluoroindolin-2-one compared to a higher pKa range for non-fluorinated indolin-2-ones , and modifies the logP value (1.4 XLogP3 for the target compound vs. 0.97 ACD/LogP for non-methylated 7-fluoroindolin-2-one) [1]. Fluorination at the 7-position has been shown to improve lipophilicity and lower pKa values in indolin-2-one scaffolds [2]. The 3-methyl group introduces a chiral center at C3, yielding stereochemically distinct (R)- and (S)-enantiomers that may exhibit differential biological activity profiles [1]. Generic substitution with non-fluorinated 3-methylindolin-2-one (CAS 1504-06-9) or 7-fluoroindolin-2-one lacking the 3-methyl group (CAS 71294-03-6) would forfeit the combined electronic, steric, and stereochemical attributes conferred by the 7-fluoro,3-methyl substitution motif.

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368448-61-6): Quantitative Differentiation Evidence for Scientific Selection


IDO1 Inhibitory Potency: 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one vs. Structural Analogs

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CHEMBL4161733) exhibits an IC50 of 0.5 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in HeLa cells stimulated with IFN-γ [1]. This single-digit sub-nanomolar potency represents an exceptionally high affinity interaction. In contrast, a close structural analog bearing an extended 3-substituent and a para-chlorophenyl amide moiety—rather than the simple 3-methyl group present in the target compound—exhibits dramatically reduced IDO1 affinity with a Ki of 2,870 nM (2.87 μM), representing a >5,700-fold difference in potency [2]. While a direct head-to-head comparison with the unsubstituted 7-fluoroindolin-2-one lacking the 3-methyl group is not available in the same assay system, the target compound has been specifically curated by ChEMBL from China Pharmaceutical University as a validated IDO1 inhibitor [1], confirming that the 7-fluoro,3-methyl substitution pattern confers potent biological activity.

IDO1 inhibition Immuno-oncology Cancer immunotherapy

Lipophilicity Modulation: Quantitative logP Differentiation Between 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one and 7-Fluoroindolin-2-one

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has a calculated XLogP3-AA value of 1.4, as computed by PubChem using XLogP3 3.0 methodology [1]. In contrast, the structurally related 7-fluoroindolin-2-one (CAS 71294-03-6)—which lacks the 3-methyl substituent—has a reported ACD/LogP value of 0.97 . The addition of the 3-methyl group increases calculated lipophilicity by approximately 0.43 logP units, representing a measurable and potentially biologically relevant difference in hydrophobicity. The target compound's logP of 1.4 falls within an acceptable range for oral bioavailability and passive membrane permeability, while the lower logP of the non-methylated analog (0.97) may confer different absorption and distribution characteristics.

Physicochemical properties Lipophilicity Drug-likeness

Stereochemical Differentiation: Chiral Center at C3 Enables Enantiomer-Specific Applications

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one contains a chiral center at the C3 position due to the 3-methyl substituent. The (3S)-enantiomer has been specifically registered in PubChem with CID 98703297, having the stereochemistry-defined SMILES notation C[C@H]1C2=C(C(=CC=C2)F)NC1=O and InChIKey SVBVBGTZRPOVSB-YFKPBYRVSA-N [1]. The racemic mixture is identified by InChIKey SVBVBGTZRPOVSB-UHFFFAOYNA-N . In contrast, 7-fluoroindolin-2-one (CAS 71294-03-6) lacks the 3-methyl substituent and therefore contains no chiral center, while 3-methylindolin-2-one (CAS 1504-06-9) lacks the 7-fluoro substituent [2]. The combination of both substituents creates a unique stereochemical environment not present in either mono-substituted analog.

Chiral synthesis Stereochemistry Enantioselective applications

Molecular Weight and Topological Polar Surface Area: Comparison with N-Methylated Indolin-2-one Derivatives

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has a molecular weight of 165.16 g/mol and a topological polar surface area (TPSA) of 29.1 Ų, as computed by PubChem [1]. In comparison, 1-methylindolin-2-one (CAS 61-70-1), an N-methylated analog, has a molecular weight of 147.18 g/mol and a TPSA of 20.3 Ų [2]. The target compound's higher molecular weight reflects the presence of the 7-fluoro substituent (fluorine atomic mass 18.998 vs. hydrogen 1.008), while its larger TPSA (29.1 Ų vs. 20.3 Ų) arises from the additional fluorine atom's contribution to polar surface area. The TPSA of 29.1 Ų for the target compound falls below the 140 Ų threshold associated with poor oral bioavailability and below the 60-70 Ų threshold for blood-brain barrier penetration, suggesting potential for both oral absorption and CNS exposure.

Physicochemical properties Drug-likeness Lead optimization

Computed pKa Range: Indication of Electronic Effects from 7-Fluoro Substitution

The predicted pKa value for 7-fluoroindolin-2-one (CAS 71294-03-6) is reported as 12.93±0.20, reflecting the acidity of the indolin-2-one N-H proton influenced by the electron-withdrawing 7-fluoro substituent . In contrast, 3-methyloxindole (3-methylindolin-2-one, CAS 1504-06-9) is characterized as an extremely weak basic (essentially neutral) compound based on its pKa [1]. While a direct pKa measurement for 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has not been reported, the combined presence of the 7-fluoro electron-withdrawing group and the 3-methyl electron-donating alkyl substituent is expected to produce a pKa value that differs from both mono-substituted analogs, affecting the compound's ionization state and solubility profile at physiological pH.

Ionization state pH-dependent properties Physicochemical characterization

7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (CAS 1368448-61-6): Evidence-Backed Procurement Scenarios for Research and Development


IDO1-Targeted Immuno-Oncology Drug Discovery

Based on documented IDO1 inhibitory activity with an IC50 of 0.5 nM in human HeLa cells [1], 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one serves as a validated starting point for medicinal chemistry programs developing small-molecule IDO1 inhibitors for cancer immunotherapy applications. The sub-nanomolar cellular potency distinguishes this compound from other indolin-2-one analogs that exhibit micromolar-range affinity for IDO1 (Ki = 2,870 nM for a related analog) [2]. Procurement of this compound enables direct SAR expansion around a core scaffold with established target engagement, eliminating the need for de novo hit identification and validation steps.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Heterocycles

The defined chirality at the C3 position of 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one, with the (3S)-enantiomer specifically characterized [3], makes this compound uniquely suitable for enantioselective synthetic applications requiring a fluorinated indolin-2-one scaffold. Unlike achiral 7-fluoroindolin-2-one (CAS 71294-03-6) which lacks the 3-methyl stereocenter, or 3-methylindolin-2-one (CAS 1504-06-9) which lacks the 7-fluoro substituent, this compound provides both electronic modulation via fluorine and stereochemical control via the C3 methyl group. The commercial availability of the compound with ≥97% purity specification [4] supports its use as a reliable chiral building block in multi-step synthetic sequences.

Lead Optimization Studies Requiring Defined Lipophilicity Parameters

The calculated XLogP3-AA value of 1.4 for 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one [3] provides a quantifiable lipophilicity benchmark that differentiates it from 7-fluoroindolin-2-one (ACD/LogP = 0.97) . This measurable difference of +0.43 logP units is meaningful for lead optimization programs where incremental adjustments to lipophilicity correlate with changes in membrane permeability, metabolic stability, and off-target binding. Researchers can select this compound when a target logP in the 1.0-1.5 range is desired for optimizing drug-like properties, with confidence that the 3-methyl group provides a defined lipophilicity increase over the non-methylated analog.

Structure-Activity Relationship Studies of Fluorine Position Effects in Indolin-2-ones

The 7-fluoro substitution pattern in this compound provides a specific electronic environment that differs from alternative fluorination positions (e.g., 4-, 5-, or 6-fluoro) commonly explored in indolin-2-one SAR studies. The predicted pKa of 12.93±0.20 for 7-fluoroindolin-2-one reflects the unique electronic influence of fluorine at the 7-position, which alters the acidity of the N-H proton compared to non-fluorinated indolin-2-ones characterized as extremely weak bases [5]. Procurement of 7-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one enables direct investigation of position-specific fluorine effects on target binding, metabolic stability, and physicochemical properties within the indolin-2-one chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.